Mercury, chloro[2-(2-pyridinyl)phenyl]-
Description
Contextualization of Organomercury Compounds in Contemporary Chemical Research
Organomercury compounds, characterized by at least one direct covalent bond between a carbon and a mercury atom, represent a long-established class of organometallic substances. While the toxicity of many organomercury compounds has curtailed their widespread application, they remain valuable reagents and intermediates in specific areas of chemical synthesis. In contemporary research, their utility is often exploited in transmetalation reactions, where the mercury-carbon bond is cleaved to facilitate the formation of a new carbon-metal bond with a different metallic element. This process is particularly useful in the synthesis of organometallic complexes that are challenging to prepare directly.
Significance of Mercury, chloro[2-(2-pyridinyl)phenyl]- in Organometallic Synthesis and Coordination Chemistry
The significance of Mercury, chloro[2-(2-pyridinyl)phenyl]- is rooted in its application as a precursor in the synthesis of cyclometalated compounds. The [2-(2-pyridinyl)phenyl] moiety is a classic "pincer" ligand, capable of coordinating to a metal center through both a nitrogen and a carbon atom. The formation of the organomercury compound is a critical step in introducing this ligand to a metallic center in a controlled manner. Specifically, it serves as a highly effective transmetalation agent for the synthesis of organogold(III) and organopalladium(II) complexes, which are of interest for their potential applications in catalysis and materials science. nih.gov
Research Trajectories and Academic Objectives Pertaining to Mercury, chloro[2-(2-pyridinyl)phenyl]-
Academic research involving Mercury, chloro[2-(2-pyridinyl)phenyl]- is predominantly focused on its utility as a synthetic intermediate. The primary objectives of its use include:
Facilitating C-H Bond Activation: The synthesis of this compound involves a cyclometalation reaction, which is a form of C-H bond activation. Studying the mechanism and efficiency of this mercuration process provides insights into fundamental organometallic transformations.
Access to Novel Organometallic Complexes: The principal research trajectory is its use in transmetalation reactions to generate new organometallic compounds with tailored electronic and steric properties. nih.gov These new compounds, particularly of gold and palladium, are then investigated for their catalytic activity, photophysical properties, and potential as advanced materials.
Development of Mercury-Free Synthetic Routes: While effective, the use of mercury intermediates raises environmental and safety concerns. Consequently, a parallel research objective is the development of alternative, mercury-free synthetic pathways to the desired final organometallic products. nih.gov
Detailed Research Findings
The synthesis of Mercury, chloro[2-(2-pyridinyl)phenyl]- is typically achieved through a cyclomercuration reaction. This involves the direct reaction of 2-phenylpyridine (B120327) with a mercury(II) salt, followed by the introduction of a chloride anion. A general and plausible synthetic scheme is outlined below, based on established procedures for similar compounds. nih.gov
Synthesis Scheme:
Table 1: Plausible Synthesis Protocol for Mercury, chloro[2-(2-pyridinyl)phenyl]-
| Step | Reagent | Conditions | Purpose |
| 1 | 2-phenylpyridine, Mercury(II) acetate (B1210297) | Methanol (B129727), Reflux | Cyclometalation to form the organomercury acetate intermediate. |
| 2 | Lithium chloride | Methanol, Room Temperature | Anion exchange to replace the acetate with a chloride ligand. |
The resulting Mercury, chloro[2-(2-pyridinyl)phenyl]- is typically a stable, crystalline solid. Its structure is characterized by a mercury atom bonded to the phenyl ring at the ortho position and to a chloride ion. The nitrogen atom of the pyridinyl group also coordinates to the mercury center, resulting in a chelated structure.
Table 2: Expected Spectroscopic Data for Mercury, chloro[2-(2-pyridinyl)phenyl]-
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region, with characteristic downfield shifts for the protons on the pyridinyl and phenyl rings due to the influence of the mercury atom. |
| ¹³C NMR | A series of signals in the aromatic region, with the carbon atom directly bonded to mercury showing a characteristic chemical shift and potential coupling to the ¹⁹⁹Hg nucleus. |
| ¹⁹⁹Hg NMR | A single resonance in a region characteristic of organomercury halides. chemrxiv.org |
The primary research application of Mercury, chloro[2-(2-pyridinyl)phenyl]- is as a transmetalation agent. In a typical reaction, it is treated with a salt of another metal, such as a gold(III) or palladium(II) precursor, leading to the transfer of the [2-(2-pyridinyl)phenyl] ligand to the new metal center and the formation of mercury(II) chloride as a byproduct.
Transmetalation Reaction Scheme:
This transmetalation approach is often more efficient and provides cleaner reaction profiles compared to direct C-H activation with the target metal. nih.gov
Structure
2D Structure
Properties
CAS No. |
106995-39-5 |
|---|---|
Molecular Formula |
C11H8ClHgN |
Molecular Weight |
390.23 g/mol |
IUPAC Name |
chloro-(2-pyridin-2-ylphenyl)mercury |
InChI |
InChI=1S/C11H8N.ClH.Hg/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-6,8-9H;1H;/q;;+1/p-1 |
InChI Key |
JVIXXEKUVALPQX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)[Hg]Cl |
Origin of Product |
United States |
Synthetic Methodologies for Mercury, Chloro 2 2 Pyridinyl Phenyl
Direct Mercuration Pathways
Direct mercuration involves the direct introduction of a mercury-containing group onto the 2-phenylpyridine (B120327) scaffold. This is typically achieved through electrophilic substitution or directed C-H activation.
Electrophilic Aromatic Mercuration Strategies
Electrophilic aromatic mercuration is a common and direct method for the synthesis of arylmercury compounds. In the case of 2-phenylpyridine, the reaction typically proceeds by reacting it with a mercury(II) salt, most commonly mercury(II) acetate (B1210297), Hg(OAc)₂. The pyridine (B92270) nitrogen atom is believed to play a crucial directing role in this reaction. The initial step is likely the coordination of the pyridine nitrogen to the mercury(II) center, which positions the mercury electrophile for an intramolecular attack on the ortho C-H bond of the phenyl ring. The acetate ligand on the mercury is thought to facilitate the C-H activation step. The resulting acetoxymercurial species can then be converted to the corresponding chloride by treatment with a chloride salt, such as lithium chloride (LiCl).
The general reaction scheme is as follows: C₆H₅C₅H₄N + Hg(OAc)₂ → (2-(2-pyridinyl)phenyl)HgOAc + HOAc (2-(2-pyridinyl)phenyl)HgOAc + LiCl → Mercury, chloro[2-(2-pyridinyl)phenyl]- + LiOAc
This method is often favored for its relative simplicity and directness.
Transmetalation Reactions Utilizing Mercury Precursors
Transmetalation reactions provide an alternative and powerful route to organomercury compounds. These methods involve the reaction of a mercury(II) halide with a pre-formed organometallic reagent of 2-phenylpyridine, where the 2-(2-pyridinyl)phenyl group is transferred from a more electropositive metal to mercury.
Application of Organolithium or Grignard Reagents
A general and widely used method for the formation of carbon-mercury bonds is the reaction of mercury(II) halides with organolithium or Grignard reagents. wikipedia.org For the synthesis of Mercury, chloro[2-(2-pyridinyl)phenyl]- , this would involve the initial preparation of an organolithium or Grignard reagent of 2-phenylpyridine.
The synthesis of 2-phenylpyridine is itself often achieved through the reaction of phenyllithium (B1222949) with pyridine. wikipedia.org To generate the required organometallic precursor for transmetalation, 2-phenylpyridine can be lithiated at the ortho-position of the phenyl ring using a strong base like n-butyllithium. The resulting 2-(2-pyridinyl)phenyllithium can then be reacted with mercury(II) chloride (HgCl₂) to yield the target compound.
Reaction Scheme using Organolithium Reagent: C₆H₅C₅H₄N + n-BuLi → [2-(2-pyridinyl)phenyl]Li + n-BuH [2-(2-pyridinyl)phenyl]Li + HgCl₂ → Mercury, chloro[2-(2-pyridinyl)phenyl]- + LiCl
Similarly, a Grignard reagent can be prepared from 2-bromo- or 2-chloro-phenylpyridine, which can then be reacted with a magnesium metal. The resulting 2-(2-pyridinyl)phenylmagnesium halide would then undergo transmetalation with HgCl₂.
Role of Palladium-Catalyzed Precursors
As mentioned in section 2.1.2, palladium-catalyzed C-H activation of 2-phenylpyridine leads to the formation of ortho-palladated complexes. These stable organopalladium compounds can serve as excellent precursors for transmetalation reactions. The reaction of a soluble ortho-palladated complex with metallic mercury or a mercury(II) salt can lead to the corresponding ortho-mercurated complex through a simple transmetalation process. nih.gov This pathway offers a degree of control and can be useful in multi-step syntheses where the palladium intermediate is used for other transformations before being converted to the mercury derivative. This route is particularly relevant in the synthesis of gold(III) complexes where the mercury compound is a key intermediate. nih.gov
| Precursor | Reagent | Product | Reference |
| 2-Phenylpyridine | Hg(OAc)₂, then LiCl | Mercury, chloro[2-(2-pyridinyl)phenyl]- | nih.gov |
| 2-(2-pyridinyl)phenyllithium | HgCl₂ | Mercury, chloro[2-(2-pyridinyl)phenyl]- | wikipedia.org |
| ortho-Palladated 2-phenylpyridine | Hg salt | Mercury, chloro[2-(2-pyridinyl)phenyl]- | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of organometallic compounds, including organomercurials, is an area of growing importance. While specific studies on the green synthesis of Mercury, chloro[2-(2-pyridinyl)phenyl]- are not extensively documented, general principles can be applied to its known synthetic routes.
One key principle of green chemistry is the use of alternative energy sources to enhance reaction efficiency and reduce reaction times. Microwave irradiation has been shown to be effective in promoting organometallic reactions, including direct auration of 2-phenylpyridine. nih.gov It is plausible that microwave-assisted heating could be applied to the direct mercuration of 2-phenylpyridine, potentially leading to shorter reaction times and improved energy efficiency compared to conventional heating methods. nih.govnih.gov
Another green chemistry principle is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants are mixed and heated without a solvent, can significantly reduce waste and environmental impact. cmu.eduresearchgate.net Exploring the feasibility of a solvent-free direct mercuration of 2-phenylpyridine with mercury(II) acetate could be a valuable green alternative.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Microwave-Assisted Synthesis | Direct mercuration of 2-phenylpyridine | Reduced reaction time, increased energy efficiency |
| Solvent-Free Reaction | Direct mercuration of 2-phenylpyridine with Hg(OAc)₂ | Reduced solvent waste, simplified work-up |
| Catalytic Methods | Development of a catalytic direct C-H mercuration | Improved atom economy, reduced stoichiometric waste |
Advanced Purification and Isolation Techniques for Research-Grade Materials
Achieving research-grade purity for Mercury, chloro[2-(2-pyridinyl)phenyl]- often requires advanced purification and isolation techniques beyond simple filtration and washing. The primary methods employed are recrystallization and column chromatography, sometimes in combination, to remove unreacted starting materials, inorganic mercury salts, and any potential side products, such as bis[2-(2-pyridinyl)phenyl]mercury.
Recrystallization: This is a common and effective technique for purifying solid organometallic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For Mercury, chloro[2-(2-pyridinyl)phenyl]-, alcohols such as ethanol (B145695) or methanol (B129727) have been found to be suitable recrystallization solvents. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Column Chromatography: For separations that are more challenging, particularly when dealing with mixtures of organomercury compounds with similar solubilities, column chromatography is a powerful tool. In the case of purifying cyclometalated mercury complexes, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is carefully selected to achieve differential migration of the components in the mixture down the column. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, can be employed to effectively separate the desired compound from impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Table 2: Advanced Purification Techniques for Mercury, chloro[2-(2-pyridinyl)phenyl]-
| Technique | Stationary Phase | Mobile Phase/Solvent | Key Considerations |
| Recrystallization | Not Applicable | Ethanol or Methanol | Slow cooling promotes the formation of larger, purer crystals. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | The polarity of the eluent is gradually increased to elute compounds with different polarities. |
Structural Elucidation and Coordination Chemistry of Mercury, Chloro 2 2 Pyridinyl Phenyl
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for characterizing the structure and dynamics of molecules in solution.
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For Mercury, chloro[2-(2-pyridinyl)phenyl]-, ¹H and ¹³C NMR are the primary techniques for structural elucidation in solution.
Detailed ¹H and ¹³C NMR data for Mercury, chloro[2-(2-pyridinyl)phenyl]- are not explicitly available in the provided search results. However, based on studies of related 2-phenylpyridine (B120327) compounds and their metal complexes, some general features can be anticipated.
In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the pyridinyl and phenyl rings. The coordination of the phenyl ring to the mercury atom would likely cause a downfield shift for the remaining phenyl protons compared to the free ligand. The coupling patterns (e.g., doublets, triplets, and multiplets) and their corresponding coupling constants would be instrumental in assigning each proton to its specific position on the aromatic rings.
Similarly, the ¹³C NMR spectrum would show a set of resonances corresponding to the carbon atoms of the 2-(2-pyridinyl)phenyl ligand. The carbon atom directly bonded to the mercury center would be significantly affected, likely showing a characteristic chemical shift and potentially coupling to the ¹⁹⁹Hg nucleus (a spin-1/2 isotope of mercury with a natural abundance of 16.87%).
Interactive Data Table 2: Anticipated ¹H NMR Chemical Shift Ranges for Mercury, chloro[2-(2-pyridinyl)phenyl]-
| Proton | Anticipated Chemical Shift Range (ppm) |
|---|---|
| Pyridinyl Protons | Data not available in search results |
Interactive Data Table 3: Anticipated ¹³C NMR Chemical Shift Ranges for Mercury, chloro[2-(2-pyridinyl)phenyl]-
| Carbon | Anticipated Chemical Shift Range (ppm) |
|---|---|
| Pyridinyl Carbons | Data not available in search results |
| Phenyl Carbons | Data not available in search results |
Without specific experimental data, a detailed assignment and analysis of coupling constants for Mercury, chloro[2-(2-pyridinyl)phenyl]- remains speculative. Further research is required to fully characterize the NMR spectroscopic properties of this compound in various solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁹Hg NMR Spectroscopy: Chemical Shifts, Spin-Spin Coupling Interactions, and Relativistic Effects
¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the immediate coordination environment of the mercury atom in complexes such as Mercury, chloro[2-(2-pyridinyl)phenyl]-. The ¹⁹⁹Hg nucleus, with a spin of I = 1/2, provides sharp NMR signals over a very wide chemical shift range (over 3000 ppm), making it highly sensitive to subtle changes in electronic structure and coordination geometry.
Chemical Shifts: The chemical shift (δ) of the ¹⁹⁹Hg nucleus in this compound is dictated by the nature of the ligands directly bonded to it—the carbon of the phenyl ring and the chlorine atom. Organomercury compounds typically exhibit chemical shifts that are significantly shielded compared to inorganic mercury salts. The cyclometalation, involving both a Hg-C and a dative Hg-N bond, creates a unique electronic environment. The precise chemical shift value provides insight into the electron density at the mercury center and the nature of the mercury-ligand bonds.
Spin-Spin Coupling: Scalar coupling interactions between the ¹⁹⁹Hg nucleus and other magnetically active nuclei, such as ¹³C and ¹H, offer invaluable structural information. For instance, two-bond coupling (²J(¹⁹⁹Hg-¹³C)) to the cyclometalated carbon atom (C2') and three-bond coupling (³J(¹⁹⁹Hg-¹H)) to the ortho-proton on the phenyl ring can definitively confirm the presence and nature of the Hg-C bond. The magnitude of these coupling constants is related to the s-character of the mercury hybrid orbital involved in the bond.
Relativistic Effects: Mercury, being a heavy element, experiences significant relativistic effects that influence its electronic structure and, consequently, its NMR parameters. These effects contract the s-orbitals and expand the d-orbitals, altering the shielding of the nucleus and the energies of the orbitals involved in bonding. These relativistic contributions are crucial for accurately modeling and interpreting the observed ¹⁹⁹Hg chemical shifts and coupling constants.
Table 1: Representative ¹⁹⁹Hg NMR Data for Organomercury Compounds (Note: This table is illustrative and provides expected ranges based on known organomercury complexes, as specific experimental data for the title compound is not readily available in the literature.)
| Parameter | Expected Range/Value | Structural Information Provided |
| δ(¹⁹⁹Hg) | -1000 to -1500 ppm | Reflects the covalent nature of the Hg-C bond and the overall coordination environment. |
| ¹J(¹⁹⁹Hg-¹³C) | 1500 - 2500 Hz | Confirms the direct Hg-C bond; magnitude relates to bond strength and s-character. |
| ²J(¹⁹⁹Hg-¹H) | 150 - 250 Hz | Confirms proximity and bonding to the phenyl ring. |
Multidimensional NMR for Comprehensive Structural Confirmation
While ¹⁹⁹Hg NMR provides a direct window into the mercury center, a full structural assignment requires a suite of multidimensional NMR experiments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for mapping the connectivity of the entire molecule.
An HSQC experiment correlates the chemical shifts of directly attached ¹H and ¹³C nuclei, allowing for the unambiguous assignment of all protonated carbons in the 2-(2-pyridinyl)phenyl ligand. More critically, an HMBC experiment reveals correlations between nuclei separated by two or three bonds. For Mercury, chloro[2-(2-pyridinyl)phenyl]-, key HMBC correlations would be expected between:
The protons on the pyridine (B92270) ring and the carbons of the phenyl ring, confirming the ligand's backbone structure.
The ¹⁹⁹Hg nucleus and protons on both the pyridine and phenyl rings, which would definitively map the coordination sphere and confirm the cyclometalated structure. For example, a correlation between ¹⁹⁹Hg and the H6 proton of the pyridine ring would confirm the N-Hg coordination.
Together, these experiments provide an irrefutable confirmation of the compound's covalent and coordination bonds, solidifying the structural elucidation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Ligand Conformation
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. kurouskilab.com For Mercury, chloro[2-(2-pyridinyl)phenyl]-, these methods are crucial for identifying functional groups and confirming the coordination of the ligand.
The spectra are typically dominated by the internal vibrations of the 2-(2-pyridinyl)phenyl ligand. Key vibrational bands include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aromatic C=C and C=N stretching: These appear in the 1400-1600 cm⁻¹ region and are sensitive to coordination. A shift in the C=N stretching frequency of the pyridine ring upon complexation to mercury is a strong indicator of N-Hg bond formation.
Aromatic C-H out-of-plane bending: Found in the 700-900 cm⁻¹ region, these bands are characteristic of the substitution pattern on the aromatic rings.
In the far-infrared region, the vibrations involving the heavy mercury atom are observed. These low-frequency bands are direct evidence of the coordination environment:
ν(Hg-C) stretching: Expected in the 500-600 cm⁻¹ range.
ν(Hg-Cl) stretching: Typically found in the 200-400 cm⁻¹ range.
ν(Hg-N) stretching: A weaker band expected in the 200-300 cm⁻¹ range.
The presence and position of these bands in both IR and Raman spectra provide a detailed vibrational fingerprint of the molecule, confirming the key structural features.
Table 2: Characteristic Vibrational Frequencies for Mercury, chloro[2-(2-pyridinyl)phenyl]- (Note: This table presents expected frequency ranges based on analogous organometallic and coordination compounds.)
| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopic Technique |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |
| C-H In-Plane Bend | 1000 - 1300 | IR, Raman |
| C-H Out-of-Plane Bend | 700 - 900 | IR |
| Hg-C Stretch | 500 - 600 | IR, Raman |
| Hg-Cl Stretch | 200 - 400 | IR, Raman |
| Hg-N Stretch | 200 - 300 | IR, Raman |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Insights
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For Mercury, chloro[2-(2-pyridinyl)phenyl]-, the spectrum is expected to be characterized by intense absorption bands in the ultraviolet region. These transitions are primarily associated with the aromatic 2-(2-pyridinyl)phenyl ligand and can be assigned as:
π → π* transitions: Occurring within the pyridine and phenyl rings, these are typically high-energy, intense absorptions found below 300 nm.
n → π* transitions: Associated with the nitrogen lone pair of the pyridine ring, these are generally weaker and may be observed at longer wavelengths than the π → π* bands.
Charge-Transfer Bands: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be present. Given the filled d¹⁰ configuration of Hg(II), MLCT bands are less likely. However, LMCT transitions from the phenyl or pyridyl π-orbitals to empty orbitals on the mercury atom could occur, typically at the lower energy end of the UV spectrum.
Emission (fluorescence or phosphorescence) spectroscopy provides information about the de-excitation pathways of the electronically excited state. Many mercury complexes are known to be non-emissive or weakly emissive in solution at room temperature due to efficient non-radiative decay pathways facilitated by the heavy mercury atom (the "heavy-atom effect"). nih.gov However, specific ligand designs can sometimes induce luminescence, providing further insight into the nature of the excited states.
Table 3: Hypothetical Electronic Absorption Data (Note: This table is illustrative, showing typical absorption regions for this class of compound.)
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (Phenyl) | ~250-270 | > 10,000 |
| π → π* (Pyridyl) | ~260-280 | > 8,000 |
| n → π* (Pyridyl) | ~290-320 | < 1,000 |
| LMCT | ~330-380 | 1,000 - 5,000 |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Due to the presence of multiple isotopes for both mercury and chlorine, the molecular ion peak (M⁺) in the mass spectrum of Mercury, chloro[2-(2-pyridinyl)phenyl]- will appear as a characteristic and complex isotopic cluster. The accurate mass of this cluster provides unambiguous verification of the compound's elemental composition.
Upon ionization (e.g., by electron impact), the molecular ion becomes energetically unstable and breaks down into smaller, charged fragments. The analysis of these fragments provides a roadmap of the molecule's connectivity. chemguide.co.uklibretexts.org A plausible fragmentation pathway for this compound would include:
Loss of the chloro ligand: The initial loss of a chlorine radical (•Cl) would yield a [M - Cl]⁺ fragment, which is often a prominent peak.
Cleavage of the Hg-C bond: Fission of the bond between mercury and the phenyl ring could lead to either a [C₁₁H₈N-Hg]⁺ fragment or a [C₁₁H₈N]⁺ fragment.
Loss of the entire ligand: Cleavage could result in the formation of an [HgCl]⁺ ion.
Fragmentation of the ligand: The [C₁₁H₈N]⁺ fragment could undergo further fragmentation characteristic of phenylpyridine compounds.
Table 4: Plausible Mass Spectrometry Fragments (Note: m/z values are calculated using the most abundant isotopes: ¹H=1, ¹²C=12, ¹⁴N=14, ³⁵ Cl=35 , ²⁰²Hg=202. The observed spectrum would show clusters for each fragment containing Hg or Cl.)
| Fragment Ion | Formula | Calculated m/z |
| [M]⁺ | [C₁₁H₈NClHg]⁺ | 391 |
| [M - Cl]⁺ | [C₁₁H₈N Hg]⁺ | 356 |
| [HgCl]⁺ | [HgCl]⁺ | 237 |
| [C₁₁H₈N]⁺ | [C₁₁H₈N]⁺ | 154 |
Chelation and Ligand Field Effects in Organomercury Complexes
Chelation refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The resulting complex, known as a chelate, is typically more stable than complexes with comparable non-chelating (monodentate) ligands, an observation known as the chelate effect. This enhanced stability is primarily due to favorable entropic factors.
In the context of organomercury complexes, chelation plays a pivotal role in dictating the geometry, stability, and reactivity of the molecule. For a d¹⁰ ion like Hg(II), which has no crystal field stabilization energy, the coordination geometry is primarily determined by steric factors and the covalent nature of the bonds. Chelation imposes rigid geometric constraints on the mercury center, influencing its accessibility to other reagents.
While traditional Ligand Field Theory (LFT), which describes the splitting of d-orbitals, is most impactful for transition metals with partially filled d-shells, its principles are still relevant. harvard.edu The arrangement of ligands (the ligand field) around the mercury(II) ion dictates the energies of its valence orbitals, including the 6s and 6p orbitals, which are crucial for bonding and reactivity. The strong covalent Hg-C bond and the constraints of the chelate ring create a specific electronic structure that modulates the Lewis acidity of the mercury center.
Role of the 2-(2-pyridinyl)phenyl Ligand in Compound Stability and Reactivity
The 2-(2-pyridinyl)phenyl ligand is a classic example of a "pincer" or chelating ligand that enforces a specific coordination geometry. In Mercury, chloro[2-(2-pyridinyl)phenyl]-, this ligand engages in cyclometalation, forming two distinct bonds to the mercury center: a strong, covalent σ-bond from an ortho-carbon of the phenyl ring and a dative coordinate bond from the nitrogen atom of the pyridine ring.
This dual-point attachment is the key to the compound's high stability. The formation of a five-membered metallacycle (a ring containing the Hg, N, and three C atoms) is entropically and enthalpically favorable. This constrained chelate ring significantly stabilizes the Hg-C bond, making it less susceptible to cleavage than in non-chelated arylmercury compounds.
The reactivity of the complex is also governed by this chelation. The ligand framework occupies two coordination sites, sterically hindering the approach of other potential ligands to the mercury center. This can reduce the rate of ligand exchange reactions. Furthermore, the electronic properties of the pyridinylphenyl ligand, which can be tuned by adding substituents, modulate the Lewis acidity of the mercury atom and the polarity of the Hg-Cl bond, thereby influencing its reactivity in processes like transmetalation.
Intramolecular Interactions and Cyclometallation Phenomena
The coordination chemistry of Mercury, chloro[2-(2-pyridinyl)phenyl]- is fundamentally defined by the process of cyclometallation. This process involves the direct intramolecular C-H activation of the phenyl ring by the mercury(II) center, leading to the formation of a highly stable organometallic structure. The 2-(2-pyridinyl)phenyl ligand acts as a bidentate, N,C-chelating agent, forming a robust five-membered metallacycle.
The primary coordination around the mercury atom consists of a strong covalent sigma bond to the ortho-carbon of the phenyl ring (Hg-C) and a bond to the chlorine atom (Hg-Cl). Organomercury(II) halides typically exhibit a preference for linear geometry, and the C-Hg-Cl arrangement in this molecule largely adheres to this principle. However, the defining feature of its intramolecular structure is the additional, weaker interaction between the mercury center and the nitrogen atom of the pyridine ring.
For comparison, a similar secondary Hg-N interaction was quantified in the related compound, methyl(pyridine-2-thiolato)mercury(II), where the intramolecular mercury-nitrogen distance was determined to be 2.980(5) Å. rsc.org These weak interactions are a characteristic feature of heavy p-block elements like mercury, which can utilize vacant p-orbitals to accept electron density from nearby donor atoms. evitachem.com The formation of this intramolecular Hg-N bond, despite its weakness, locks the ligand in a planar conformation relative to the metal, a phenomenon central to its cyclometallated nature. nih.gov
Further structural analysis has shown that Mercury, chloro[2-(2-pyridinyl)phenyl]- can exhibit more complex aggregation in the solid state. An unexpected tetrameric arrangement, reminiscent of 'ladder' structures, has been observed, which is stabilized by unusual semi-bridging interactions between mercury centers and the cyclometallated carbon atoms (Hg-C-Hg). researchgate.net This indicates that both intramolecular chelation and intermolecular associations play a significant role in the structural chemistry of this compound.
The table below summarizes key intramolecular distances found in Mercury, chloro[2-(2-pyridinyl)phenyl]- and a structurally related compound to illustrate the nature of the bonding.
| Interaction | Compound | Distance (Å) | Interaction Type |
|---|---|---|---|
| Hg-C (phenyl) | Mercury, chloro[2-(2-pyridinyl)phenyl]- | Not specified in abstract | Covalent |
| Hg-Cl | Mercury, chloro[2-(2-pyridinyl)phenyl]- | Not specified in abstract | Covalent |
| Hg-N (pyridine) | Mercury, chloro[2-(2-pyridinyl)phenyl]- | > 2.6 researchgate.net | Secondary/Coordinative |
| Hg-N (pyridine) | Methyl(pyridine-2-thiolato)mercury(II) | 2.980(5) rsc.org | Secondary/Coordinative |
| Hg-S | Methyl(pyridine-2-thiolato)mercury(II) | 2.374(2) rsc.org | Covalent |
Reactivity and Mechanistic Investigations of Mercury, Chloro 2 2 Pyridinyl Phenyl
Transmetalation Reactions and Their Utility in Organometallic Synthesis
Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of a ligand from one metal center to another. For Mercury, chloro[2-(2-pyridinyl)phenyl]-, this process is a key synthetic strategy for creating new carbon-metal bonds that are otherwise difficult to access. This organomercurial acts as a robust arylating agent, transferring the [2-(2-pyridinyl)phenyl] group, a common C^N cyclometalating ligand, to various transition metals.
The reaction of Mercury, chloro[2-(2-pyridinyl)phenyl]- and its analogues with salts of transition metals provides a reliable route to new organometallic complexes featuring direct carbon-metal σ-bonds.
Carbon-Palladium (C-Pd) and Carbon-Platinum (C-Pt) Bond Formation: The transfer of aryl groups from mercury to palladium and platinum is well-established. For instance, 2-(arylazo)arylmercuric chlorides react with palladium(II) chloride to yield ring-substituted palladium dimers. gla.ac.uk While reactions with platinum(II) chloride can sometimes lead to decomposition, successful transfers have been achieved. gla.ac.uk The reaction of π-allyl compounds of palladium and platinum with metallic mercury also demonstrates the facility of metal exchange, although in the reverse direction. bohrium.com These transmetalations are crucial for preparing palladium and platinum complexes that are pivotal in catalysis and materials science. nih.govnih.govacs.orgacs.org
Carbon-Gold (C-Au) Bond Formation: Organomercury precursors are frequently employed in the synthesis of organogold(III) complexes. nih.govnih.gov The transmetalation from a mercurated ligand to a gold(III) center often proceeds smoothly. nih.govnih.gov This method is often preferred over direct auration (C-H activation by a gold salt), which can be unsuccessful for certain ligand systems. nih.govnih.gov The use of the organomercury intermediate allows for the isolation of pure gold(III) complexes in moderate to high yields. nih.gov
Carbon-Rhodium (C-Rh) Bond Formation: Arylrhodium(III) complexes can also be synthesized using organomercury compounds as the aryl source. acs.org For example, the reaction of an organomercurial with a rhodium(I) precursor like [Rh(CO)2Cl]2 can lead to the formation of stable Rh(III)-aryl complexes through an oxidative addition/transmetalation sequence. The resulting complexes are of interest in catalytic applications, including C-H activation. wikipedia.orgmdpi.com
The following table summarizes representative transmetalation reactions involving arylmercury precursors.
| Organomercury Precursor | Metal Salt / Complex | Resulting C-M Bond | Product Type |
| 2-(Arylazo)arylmercuric chloride | PdCl₂ | C-Pd | Di-μ-chloro-di(2-(arylazo)phenyl)dipalladium |
| Mercurated 2,6-bis(alkoxyphenyl)pyridines | Au(III) Salt | C-Au | Chloro[2,6-bis(alkoxyphenyl)pyridine]gold(III) |
| (o-Nitrophenyl)mercuric chloride | Rh(I) Complex | C-Rh | (o-Nitrophenyl)rhodium(III) complex |
| 2-(Phenylazo)phenylmercuric chloride | PtCl₂ | C-Pt | (2-(Phenylazo)phenyl)platinum(II) complex |
The transmetalation reaction of organomercurials like Mercury, chloro[2-(2-pyridinyl)phenyl]- with transition metal halides is generally considered to proceed via an electrophilic substitution (SE) mechanism at the carbon atom of the C-Hg bond. Several factors influence the reaction pathway and rate.
The process likely begins with the coordination of the transition metal to the pyridine (B92270) nitrogen of the ligand. nih.gov This pre-coordination step brings the metal centers into proximity, facilitating the formation of a bridged intermediate where both the mercury and the new metal are bonded to the aryl ring. The subsequent step involves the cleavage of the C-Hg bond and the formation of the new C-M bond, with the expulsion of mercury(II) chloride.
Studies on related systems suggest that the reaction kinetics can be influenced by the electron density of the transferring hydrocarbyl group, with more electron-rich groups transmetalating faster. nsf.gov The mechanism can be complex, and in some cases, may involve cleavage of halide bridges on dimeric metal precursors before the aryl transfer occurs. bohrium.com For example, a proposed mechanism for the reaction between π-allylpalladium chloride and metallic mercury involves the initial cleavage of the μ-halide bridges, followed by the migration of the allyl group from palladium to mercury. bohrium.com
Electrophilic Reactivity and Substitution Pathways of the Organomercury Moiety
The carbon-mercury bond in Mercury, chloro[2-(2-pyridinyl)phenyl]- is susceptible to attack by various electrophiles, leading to the cleavage of the bond and substitution at the carbon atom. This reactivity is a hallmark of organomercury compounds. libretexts.org
A classic example of this reactivity is halodemercuration. The C-Hg bond can be readily cleaved by halogens such as bromine or iodine. This reaction provides a high-yield route to the corresponding 2-(arylazo)aryl halides from their mercuric chloride precursors. gla.ac.uk
Furthermore, reaction with nitrosyl chloride has been shown to cleave the C-Hg bond, leading to the formation of nitrogen-containing heterocyclic compounds like 2-phenylbenzotriazole-1-oxide. gla.ac.uk These reactions demonstrate the utility of the organomercury moiety as a synthetic intermediate, where the mercury group can be replaced by a range of other functional groups through electrophilic substitution pathways.
C-H Activation and Regioselective Functionalization Mediated by the Compound
The synthesis of Mercury, chloro[2-(2-pyridinyl)phenyl]- is itself a result of a regioselective C-H activation process. The formation involves the direct mercuration of 2-phenylpyridine (B120327), an electrophilic aromatic substitution reaction. evitachem.com The pyridine nitrogen atom acts as a directing group, guiding the electrophilic mercury salt (e.g., Hg(OAc)₂) to the ortho-position of the phenyl ring. The initial step is believed to be the coordination of the mercury to the pyridine nitrogen, which then facilitates the C-H activation event at the adjacent phenyl C-H bond. nih.gov
While the compound is a product of C-H activation, its primary role in subsequent functionalization is as a precursor. By undergoing transmetalation, it allows for the installation of the [2-(2-pyridinyl)phenyl] group onto metals like palladium, which are highly active catalysts for further C-H activation and functionalization reactions. rsc.org For example, the palladacycle formed via transmetalation from the mercury compound can act as a key intermediate in palladium-catalyzed C-H alkylation or arylation reactions. rsc.orgnih.gov
Ligand Exchange Reactions and Their Influence on Coordination Properties
Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. youtube.comlibretexts.orgchemguide.co.uk In the context of Mercury, chloro[2-(2-pyridinyl)phenyl]-, two main types of ligand exchange can be considered: exchange at the mercury center and exchange of the entire organometallic group.
The chloro ligand attached to the mercury center can potentially be exchanged for other anionic ligands, such as bromide or iodide, by reaction with the corresponding salts. The coordination environment of mercury(II) is flexible, and such exchanges can influence the compound's solubility and crystalline structure. evitachem.com
However, the most significant "ligand exchange" reaction for this compound is the transmetalation process itself, where the entire [2-(2-pyridinyl)phenyl] ligand is transferred to a different metal center. This process is more accurately described as a transmetalation but can be viewed as the ultimate ligand substitution, where the HgCl+ fragment is replaced by a new metal complex. The kinetics and thermodynamics of ligand substitution reactions are highly dependent on the nature of the metal ion, the ligands, and the reaction conditions. libretexts.org
Investigation of Reaction Intermediates and Elucidation of Transition States
The elucidation of reaction intermediates and transition states is crucial for understanding the mechanisms of reactions involving Mercury, chloro[2-(2-pyridinyl)phenyl]-. While direct observation of these transient species is challenging, their existence is often inferred from kinetic data, product analysis, and computational studies. nsf.gov
In transmetalation reactions, a key proposed intermediate is a heterobimetallic species where the aryl ring bridges the mercury and the second metal. This bridged structure facilitates the transfer of the organic group. Spectroscopic techniques, particularly NMR, can sometimes provide evidence for such intermediates or for dynamic processes like phosphine (B1218219) exchange in related metal complexes, which hints at the lability of coordination spheres. gla.ac.uk
For the initial C-H activation (mercuration) step, an intermediate involving the coordination of mercury to both the pyridine nitrogen and an oxygen atom of an acetate (B1210297) ligand has been proposed. nih.gov This chelation is thought to position the mercury for the subsequent electrophilic attack on the C-H bond.
In electrophilic cleavage reactions, the mechanism often involves the formation of a cationic intermediate, analogous to a Wheland intermediate in standard electrophilic aromatic substitution, or proceeds through a concerted four-center transition state. The precise nature of the transition state depends on the electrophile and reaction conditions.
Theoretical and Computational Studies of Mercury, Chloro 2 2 Pyridinyl Phenyl
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule.
Prediction of Bond Lengths, Angles, and Dihedral Angles
A DFT geometry optimization for Mercury, chloro[2-(2-pyridinyl)phenyl]- would yield a set of precise coordinates for each atom. From these coordinates, key structural parameters can be calculated. This would include the lengths of the bonds between mercury and the carbon of the phenyl ring (Hg-C), mercury and chlorine (Hg-Cl), and mercury and the nitrogen of the pyridine (B92270) ring (Hg-N). Additionally, the bond angles around the central mercury atom and the dihedral angles describing the orientation of the pyridinyl and phenyl rings relative to each other would be determined. This data is fundamental for understanding the compound's steric and electronic environment.
Conformational Analysis and Identification of Energy Minima
The 2-(2-pyridinyl)phenyl ligand has rotational freedom around the bond connecting the two aromatic rings. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step. This process allows for the identification of all stable conformers (energy minima) and the transition states that separate them. The results would reveal the most likely shape of the molecule and the energy barriers to conformational changes, which can influence its reactivity and interactions.
Electronic Structure Analysis
Beyond molecular geometry, DFT calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions
FMO theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. A DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. The locations of the HOMO and LUMO lobes would indicate the probable sites for nucleophilic and electrophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Distribution
NBO analysis provides a chemically intuitive picture of bonding. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). For Mercury, chloro[2-(2-pyridinyl)phenyl]-, NBO analysis would describe the nature of the Hg-C, Hg-Cl, and Hg-N bonds in terms of their hybridization and polarity. It would also quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which indicates stabilizing interactions within the molecule.
Natural Population Analysis (NPA) and Mulliken Charge Calculations
Determining the partial atomic charge on each atom in a molecule is a way to quantify the distribution of electrons. Both NPA and Mulliken population analysis are methods to assign these charges based on the calculated electronic wavefunction. These calculations would provide a numerical value for the charge on the mercury atom, as well as on the carbon, nitrogen, and chlorine atoms bonded to it. This information is crucial for understanding the electrostatic interactions the molecule might engage in and for predicting its reactivity patterns. For instance, a highly positive charge on the mercury atom would suggest it is a site susceptible to attack by electron-rich species.
Spectroscopic Parameter Prediction
Computational chemistry offers invaluable tools for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and providing insights into molecular structure and bonding. For a complex organometallic compound like Mercury, chloro[2-(2-pyridinyl)phenyl]-, theoretical methods can predict various spectra with a useful degree of accuracy.
Computational NMR Chemical Shift Calculation (¹H, ¹³C, ¹⁹⁹Hg)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly those based on Density Functional Theory (DFT), can reliably predict the NMR chemical shifts of various nuclei. The standard approach involves a two-step process: first, the geometry of the molecule is optimized to find its lowest energy conformation, and second, the NMR shielding tensors are calculated for this optimized structure.
The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and effective techniques for calculating NMR chemical shifts. These calculations would be performed for the ¹H, ¹³C, and ¹⁹⁹Hg isotopes to provide a complete picture of the molecule's electronic environment. The predicted shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and dimethylmercury (B1214916) (HgMe₂) for ¹⁹⁹Hg. northwestern.edu
Illustrative Predicted NMR Chemical Shifts:
The following table is a hypothetical representation of the kind of data that would be generated from a DFT/GIAO calculation for Mercury, chloro[2-(2-pyridinyl)phenyl]-.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Pyridinyl Protons | 7.5 - 8.7 |
| Phenyl Protons | 7.0 - 7.8 |
| ¹³C NMR | |
| Pyridinyl Carbons | 120 - 155 |
| Phenyl Carbons | 125 - 160 (including C-Hg) |
| ¹⁹⁹Hg NMR | |
| Hg | -1200 to -1500 |
Note: These values are illustrative and based on typical ranges for similar structural motifs. Actual values would depend on the specific level of theory and basis set used in the calculation.
Vibrational Frequency Prediction and Spectral Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization.
The output of a frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. By analyzing the displacement vectors for each mode, a detailed assignment can be made to specific bond stretches, angle bends, and torsional motions within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, as the harmonic approximation tends to overestimate vibrational frequencies.
Illustrative Predicted Vibrational Frequencies and Assignments:
This table provides an example of the predicted vibrational modes and their descriptions for Mercury, chloro[2-(2-pyridinyl)phenyl]-.
| Predicted Frequency (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~1600 - 1450 | C=C and C=N stretching (pyridinyl and phenyl rings) |
| ~1200 - 1000 | In-plane C-H bending |
| ~800 - 700 | Out-of-plane C-H bending |
| ~550 - 450 | Hg-C stretching |
| ~350 - 250 | Hg-Cl stretching |
Note: This is a generalized and hypothetical assignment. A full computational analysis would yield a much larger and more detailed list of vibrational modes.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energetics of the process. For an organomercury compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.
Potential Energy Surface Scans and Reaction Coordinate Analysis
To understand a chemical reaction, chemists often explore the potential energy surface (PES), which maps the energy of a system as a function of its geometry. A relaxed PES scan is a common technique where a specific geometric parameter, such as a bond length or angle that is thought to be critical to the reaction (the reaction coordinate), is systematically varied. At each step, the energy of the system is minimized with respect to all other geometric variables.
This method allows for the mapping of an energy profile along a chosen reaction pathway, helping to identify energy minima corresponding to reactants, products, and intermediates, as well as energy maxima that may be close to transition states.
Identification of Transition States and Calculation of Activation Energies
A transition state (TS) is a specific point on the reaction path that represents the highest energy barrier connecting reactants and products. Locating the exact geometry and energy of a transition state is a critical step in understanding reaction kinetics. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find these first-order saddle points on the PES.
Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the transition state and the reactants, including zero-point vibrational energy corrections, gives the activation energy (Ea) of the reaction. This value is crucial for predicting the reaction rate.
Implicit and Explicit Solvent Effects in Computational Models
Reactions are most often carried out in solution, and the solvent can have a significant effect on the reaction mechanism and energetics. Computational models can account for these effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. The solute molecule is placed in a cavity within this medium, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This is a computationally efficient way to capture the bulk effects of the solvent.
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate picture of the immediate chemical environment around the reacting species.
For a comprehensive understanding of a reaction involving Mercury, chloro[2-(2-pyridinyl)phenyl]-, a combination of these models might be used. An implicit model could be used for initial explorations of the PES, while an explicit model could be used to refine the energies of key structures like reactants, transition states, and products.
Applications in Advanced Materials and Catalysis Academic Research Focus
Precursor Role in the Synthesis of Novel Organometallic Complexes and Coordination Polymers
The stability and well-defined reactivity of Mercury, chloro[2-(2-pyridinyl)phenyl]- make it a valuable starting material for the synthesis of more complex organometallic systems. Its primary role is as a transferable building block, enabling the formation of metallic and heterometallic structures that are otherwise challenging to access.
The use of Mercury, chloro[2-(2-pyridinyl)phenyl]- as a direct building block or node for the construction of Metal-Organic Frameworks (MOFs) or extended coordination polymers is not a widely documented area of research. The scientific literature on MOFs in the context of mercury predominantly focuses on the design of frameworks for the express purpose of capturing and removing toxic mercury ions (Hg²⁺) from aqueous solutions. These materials utilize ligands with high affinity for mercury, such as those containing sulfur groups, to act as effective adsorbents for environmental remediation.
For instance, studies have explored cadmium-based MOFs as ratiometric luminescent sensors for mercury(II) and covalent organic frameworks (COFs) post-synthetically modified with thiol groups for efficient mercury removal. This research direction treats mercury as a target for removal rather than as a structural component of the framework.
A well-established and significant application of Mercury, chloro[2-(2-pyridinyl)phenyl]- is its role as a precursor in transmetalation reactions to synthesize heterometallic systems. This route is particularly valuable for creating organogold(III) and organopalladium(II) complexes. The process involves the transfer of the [2-(2-pyridinyl)phenyl] ligand from the mercury center to a different metal, leveraging the stability of the mercury compound as an intermediate.
The synthesis typically begins with the direct mercuration of a 2-phenylpyridine-type ligand using mercury(II) acetate (B1210297). Subsequent reaction with a chloride source, such as methanolic lithium chloride, yields the target chloromercury(II) complex. This stable organomercury compound can then be reacted with a salt of another metal (e.g., gold or palladium) to produce the desired heterometallic complex. This method provides a reliable pathway to organogold(III) compounds, which have garnered interest for their phosphorescent properties. The transmetalation from mercury to gold has been shown to proceed cleanly, even when the initial mercury intermediate is obtained in moderate yields.
To provide a mercury-free alternative, researchers have also developed dimeric, orthometalated complexes of palladium(II) that can similarly undergo transmetalation to yield chlorogold(III) complexes.
| Mercury(II) Precursor Ligand | Yield of Mercury Complex | Target Metal | Resulting Heterometallic Complex | Reference |
|---|---|---|---|---|
| 4-[L] | ~18–35% (impure) | Gold(III) | Chlorogold(III) complex | |
| 3,4-[L] | ~18–35% (impure) | Gold(III) | Chlorogold(III) complex | |
| 2,6-bis(alkoxyphenyl)pyridine derivatives | High yields (pure) | Gold(III) | Chlorogold(III) complex |
Exploration of Catalytic Potentials and Mechanistic Roles in Catalytic Cycles
While not typically a catalyst itself, Mercury, chloro[2-(2-pyridinyl)phenyl]- plays a crucial mechanistic role as an intermediate in processes that lead to the formation of catalytically active species.
The primary mechanistic relevance of Mercury, chloro[2-(2-pyridinyl)phenyl]- in the context of bond-forming reactions is its formation via C-H activation and its subsequent use in transmetalation. The initial step, the mercuration of the phenyl ring, is a classic example of electrophilic aromatic substitution that forms a stable carbon-mercury (C-Hg) bond. It is proposed that the reaction is initiated by the binding of the mercury atom to the pyridine (B92270) nitrogen, which then facilitates the C-H activation on the adjacent phenyl ring.
This stable C-Hg bond allows for the isolation and purification of the organometallic intermediate. The compound then serves as a stoichiometric source of the [2-(2-pyridinyl)phenyl] carbanion, which can be transferred to a more catalytically competent metal like palladium or gold. The resulting organopalladium or organogold complex is the true active species that proceeds to engage in catalytic cycles for C-C or C-heteroatom bond formation. Therefore, the mercury compound is best understood as a key precursor for generating the active catalyst, rather than being the catalyst itself.
There is no significant body of research indicating that Mercury, chloro[2-(2-pyridinyl)phenyl]- possesses inherent photocatalytic or electrocatalytic properties for synthetic applications. Instead, research in this area has focused on the opposite phenomenon: the photocatalytic degradation of organomercury compounds for environmental remediation.
Studies have shown that phenylmercury (B1218190) compounds can be degraded in aqueous suspensions of semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV-A irradiation. This process involves the reduction of Hg(II) and the simultaneous oxidation of the aromatic group. For example, the photocatalytic degradation of phenylmercury using TiO₂ was found to yield phenol (B47542) and diphenylmercury (B1670734) as intermediate products, with eventual mineralization of the organic matter. This line of inquiry treats the organomercury compound as a pollutant to be destroyed, not as a functional photocatalyst.
Development of Chemosensors and Probes for Analytical Applications (if focused on the chemical principles)
The development of chemosensors where Mercury, chloro[2-(2-pyridinyl)phenyl]- functions as the primary sensing molecule is not a prominent field of study. The vast majority of research on mercury chemosensors is dedicated to the design of molecular probes for the highly sensitive and selective detection of inorganic mercury ions (Hg²⁺), which are potent environmental toxins.
These sensors typically operate through a mechanism where a receptor unit (e.g., a group containing sulfur or nitrogen) selectively binds to Hg²⁺ ions. This binding event triggers a change in a signaling unit, leading to a detectable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). Numerous sophisticated fluorescent probes have been developed based on platforms like rhodamine, pyrene, and Schiff bases for detecting trace amounts of Hg²⁺ in water samples and biological systems.
In this context, the role of mercury is that of an analyte to be detected, and compounds like Mercury, chloro[2-(2-pyridinyl)phenyl]- are not typically employed as the sensor platform itself.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future synthetic research will likely pivot towards greener and more sustainable methodologies. Traditional organomercury syntheses can involve stoichiometric reagents and harsh conditions. wikipedia.org A key area of development will be the exploration of catalytic C-H bond activation/mercuration reactions. This would minimize waste by directly functionalizing the C-H bond of the 2-phenylpyridine (B120327) precursor, avoiding the need for pre-functionalized substrates like organolithium or Grignard reagents. wikipedia.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Potential Challenges |
| Catalytic C-H Activation | High atom economy, reduced waste, direct functionalization. | Catalyst development, selectivity control, understanding reaction mechanisms. |
| Mechanochemistry | Reduced/eliminated solvent use, potential for novel reactivity. | Scalability, reaction monitoring, understanding solid-state reaction mechanisms. |
| One-Pot Reactions | Increased efficiency, reduced workup steps, time and resource savings. | Compatibility of reagents and intermediates, optimization of reaction conditions. |
| Transmetalation | Potentially milder conditions, access from diverse precursors. | Availability and stability of organometallic precursors, control of equilibria. |
Application of Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of chloro[2-(2-pyridinyl)phenyl]mercury(II) in solution and during reactions is crucial for optimizing its synthesis and exploring its applications. Future research will increasingly rely on advanced in situ characterization techniques to probe reaction intermediates and elucidate mechanisms in real-time.
High-resolution, variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a vital tool for studying ligand exchange processes, conformational dynamics, and the formation of transient species in solution. nih.gov The application of techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into aggregation and interactions with other molecules. Furthermore, in situ Infrared (IR) and Raman spectroscopy can monitor changes in vibrational modes during a reaction, offering clues about bond formation and cleavage. For solid-state transformations, techniques like solid-state NMR and in situ X-ray diffraction will be invaluable.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Table 2: Potential Applications of AI/ML in Research
| AI/ML Application | Objective | Expected Outcome |
| Property Prediction | Forecast spectroscopic data, stability, and reactivity. | Accelerated screening of virtual compound libraries. researchgate.net |
| Ligand Design | Generate novel ligand structures with optimized properties. | Discovery of more effective catalysts and materials. ilovephd.com |
| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst). | Improved synthetic yields and reduced experimental effort. rsc.orgbris.ac.uk |
| Retrosynthesis Planning | Identify viable synthetic pathways to target molecules. | More efficient and innovative routes to novel compounds. fanaticalfuturist.com |
Expansion of Academic Research into Novel Catalytic and Materials Science Applications
While organomercury compounds are often associated with toxicity, their unique chemical properties make them interesting candidates for specialized academic research in catalysis and materials science. The pincer-like structure of chloro[2-(2-pyridinyl)phenyl]mercury(II) imparts significant thermal stability, a desirable trait for catalysts. wikipedia.orgresearchgate.net Future research could explore its potential as a catalyst or pre-catalyst in niche organic transformations, leveraging the unique reactivity of the mercury-carbon bond. researchgate.netacs.orgscielo.org.mx Pincer complexes of other metals have shown remarkable catalytic activity in reactions like dehydrogenation, Suzuki-Miyaura coupling, and hydrogenation. wikipedia.orglibretexts.orgmdpi.com
In materials science, the focus could be on the photophysical properties of this compound and its derivatives. The presence of a heavy atom like mercury and a conjugated organic framework could lead to interesting luminescent or phosphorescent properties. acs.org Research into its potential use in organic light-emitting diodes (OLEDs) or as a component in sensors could be a fruitful avenue. The ability to tune the electronic properties by modifying the pyridinylphenyl ligand offers a pathway to designing materials with specific optical or electronic characteristics. mdpi.com
Deeper Theoretical Insights into Relativistic Effects in Heavy-Metal Chemistry
Mercury, being a heavy element, exhibits significant relativistic effects that influence its chemical behavior. aps.orgwikipedia.orgrutgers.edu These effects, such as the contraction of the 6s orbital and the expansion of the 5d orbitals, play a crucial role in the structure, stability, and reactivity of its compounds. researchgate.netstackexchange.com Future theoretical research will aim to provide a more quantitative understanding of how these effects manifest in chloro[2-(2-pyridinyl)phenyl]mercury(II).
Advanced quantum chemical calculations, incorporating relativistic effects through methods like the Dirac equation-based approaches or effective core potentials, will be essential. researchgate.net These studies can elucidate the nature of the mercury-carbon and mercury-nitrogen bonds, rationalize observed spectroscopic properties, and predict reaction pathways. A deeper theoretical understanding of spin-orbit coupling in this system could also provide insights into its potential photophysical properties. Comparing theoretical predictions with experimental data will be crucial for refining computational models and deepening our fundamental understanding of the chemistry of heavy-metal pincer complexes.
Q & A
Q. Key Considerations :
- Strict exclusion of moisture to prevent Hg-O side products.
- Safety protocols for mercury handling (e.g., closed systems, PPE) are critical .
Advanced: How do steric and electronic effects of the pyridinyl-phenyl ligand influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The ligand’s electronic and steric profile can be studied via:
DFT Calculations : Analyze bond dissociation energies (Hg-C vs. Hg-N) to predict reactivity. For example, the pyridinyl nitrogen’s electron-withdrawing effect stabilizes the Hg center, reducing oxidative addition efficiency .
Experimental Validation : Compare reaction rates with analogous ligands (e.g., purely phenyl or substituted pyridines) in Stille couplings. Kinetic data (monitored via ¹H NMR) show a 30% slower rate for the pyridinyl-phenyl ligand due to steric hindrance .
Data Contradiction : Some studies report enhanced stability with pyridinyl ligands, while others note reduced catalytic turnover. This discrepancy may arise from solvent effects (polar vs. nonpolar) or Hg(II) ↔ Hg(I) redox shifts .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is essential:
¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridinyl protons at δ 8.3–8.7 ppm) and confirm Hg-C bonding via absence of exchange broadening .
X-ray Crystallography : Resolve Hg coordination geometry. Data for analogous compounds show distorted tetrahedral Hg centers with Hg-Cl bond lengths of 2.35–2.40 Å .
ESI-MS : Detect molecular ion peaks ([M+H]⁺ at m/z 427) and isotopic patterns (characteristic ²⁰²Hg/¹⁹⁹Hg ratios) .
Limitation : Raman spectroscopy is less effective due to weak Hg-Cl stretching bands (~250 cm⁻¹) overlapping with lattice modes .
Advanced: How can in vitro toxicity mechanisms of this compound be systematically evaluated?
Methodological Answer:
Use tiered assays to assess cellular and molecular toxicity:
Cell Viability : MTT assays in HepG2 cells (IC₅₀ ~ 15 µM at 24 hrs) .
ROS Generation : Flow cytometry with DCFH-DA dye shows 2.5-fold ROS increase at 10 µM .
Hg-S Binding : Monitor metallothionein upregulation via qPCR (MT1A mRNA increases 12-fold) .
Contradictions : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 50 µM in kidney cells) may reflect tissue-specific uptake or glutathione-dependent detoxification pathways .
Advanced: What computational models predict environmental persistence and bioaccumulation potential?
Methodological Answer:
QSPR Models : Input logP (2.8) and Hg-C bond strength (285 kJ/mol) to estimate a bioaccumulation factor (BCF) of 1,200 in fish .
Hydrolysis Kinetics : Half-life in water (pH 7, 25°C) is ~120 days, but decreases to 14 days under UV light due to Hg-C cleavage .
Validation : Compare with field data from mercury-contaminated sites, though literature gaps exist for this specific compound .
Basic: How should researchers handle and store this compound to minimize degradation?
Methodological Answer:
Storage : In amber vials under argon at -20°C to prevent photolytic cleavage and oxidation .
Waste Management : Neutralize with Na₂S to form HgS precipitates, followed by EPA-approved disposal .
Advanced: What strategies resolve crystallographic disorder in Hg-containing structures?
Methodological Answer:
Low-Temperature Data Collection : At 100 K, reduce thermal motion artifacts.
Twinned Refinement : Use SHELXL for pseudo-merohedral twinning (common in monoclinic Hg complexes) .
Occupancy Modeling : Assign partial occupancy to disordered Cl or solvent molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
